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4,5-Dioxodehydroasimilobine

Cat. No.: B13929627
M. Wt: 293.27 g/mol
InChI Key: FPIKZASYTJSPJN-UHFFFAOYSA-N
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Description

Contextualization as a Natural Product

Natural products are chemical compounds or substances produced by living organisms. 4,5-Dioxodehydroasimilobine fits this definition as it is synthesized and isolated from various plant species. nih.govacademicjournals.orgscholarsresearchlibrary.comresearchgate.net The study of such compounds is a cornerstone of natural product chemistry, which seeks to isolate, identify the structure of, and understand the properties of these molecules. The isolation of this compound typically involves extraction from plant materials, followed by chromatographic techniques to purify the compound. researchgate.netd-nb.infonih.govlongdom.org

The compound has been identified in a number of plant families, highlighting its distribution in the plant kingdom. Notably, it has been extracted from species within the Annonaceae, Aristolochiaceae, and Saururaceae families. invivochem.commedchemexpress.comresearchgate.net

Classification as an Aporphine (B1220529) Alkaloid

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class of compounds is further divided into various subclasses based on their chemical structures. This compound belongs to the aporphine alkaloid subclass. invivochem.commedchemexpress.comnih.gov

Aporphine alkaloids are characterized by a specific tetracyclic core structure. nih.govmdpi.com What distinguishes this compound within this group is its 4,5-dioxo substitution pattern, placing it in a more specific category known as 4,5-dioxoaporphines. researchgate.netnih.gov This structural feature, the presence of two ketone groups at positions 4 and 5 of the aporphine skeleton, is a key determinant of its chemical properties and biological interactions.

Significance in Phytochemical Research

The significance of this compound in phytochemical research stems from several factors. Firstly, its presence in various medicinal plants prompts investigation into its potential contribution to the plants' traditional uses. researchgate.net Secondly, its unique 4,5-dioxoaporphine structure makes it a subject of interest for chemical synthesis and structural elucidation studies.

Research has focused on its isolation from various plant sources and the characterization of its spectral data. For instance, studies have detailed its isolation from Houttuynia cordata and its subsequent identification using spectroscopic methods. researchgate.netinvivochem.com Furthermore, its co-occurrence with other alkaloids in plants like Aristolochia chilensis provides valuable data for chemotaxonomic studies, which use chemical constituents to classify plants. medchemexpress.comresearchgate.net The compound is also noted for its potential, alongside other aristolactams and 4,5-dioxoaporphines, as a metabolite of aristolochic acids. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C17H11NO4
Molecular Weight 293.27 g/mol
CAS Number 82644-81-3
Appearance Solid
Melting Point >300 °C

Table 2: Compound Names Mentioned

Compound Name
This compound
Aristolochic acids
Norcepharadione B
Cepharadione-A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NO4 B13929627 4,5-Dioxodehydroasimilobine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

15-hydroxy-16-methoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione

InChI

InChI=1S/C17H11NO4/c1-22-16-12(19)7-10-13-11(18-17(21)15(10)20)6-8-4-2-3-5-9(8)14(13)16/h2-7,19H,1H3,(H,18,21)

InChI Key

FPIKZASYTJSPJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC(=O)C2=O)O

Origin of Product

United States

Natural Occurrence and Botanical Sources

Distribution Across Plant Genera and Species

4,5-Dioxodehydroasimilobine is a secondary metabolite found within a select group of plants. Its isolation has been documented in several key species, highlighting its specific chemotaxonomic significance.

Isolation from Houttuynia cordata

Houttuynia cordata, a herbaceous perennial plant widely distributed in Asia, is a known source of this compound. researchgate.netinvivochem.cn Phytochemical investigations of this plant have led to the isolation and identification of numerous alkaloids. In one study, nine alkaloids, including this compound, were extracted from H. cordata. researchgate.net This particular research noted that it was the first time this compound had been isolated from the genus Houttuynia. researchgate.net The plant is recognized for its diverse chemical composition, which also includes volatile oils, flavonoids, and other alkaloids. researchgate.net

Presence in Aristolochia Species

The genus Aristolochia is a significant source of aporphine (B1220529) alkaloids, including the 4,5-dioxoaporphine subgroup to which this compound belongs. researchgate.net Research on the constituents of the root and stem of Aristolochia cucurbitifolia has identified this compound among 57 isolated compounds. pharm.or.jp Similarly, an investigation of the leaves and stems of Aristolochia chilensis also yielded this compound. researchgate.net The presence of this compound is consistent with the general finding that 4,5-dioxoaporphines are frequently found within the Aristolochiaceae family. researchgate.net A computational analysis of aristolochic acid analogues also lists this compound as a 4,5-dioxoaporphine associated with biological sources that contain aristolactams. nih.gov

Occurrence in Saururus chinensis

Saururus chinensis, commonly known as the Asian lizard's tail, has been identified as another botanical source of this compound. researchgate.netresearchgate.net A phytochemical study of the whole plant resulted in the isolation of seven compounds, one of which was this compound. researchgate.netalljournals.cn This discovery was noteworthy as it marked the first time this alkaloid, along with meiocarpin and aristololactam (B190612) AII, had been isolated from the genus Saururus. researchgate.netresearchgate.net The presence of this compound is considered to have chemotaxonomic significance. researchgate.net

Identification in Uvaria microcarpa

The compound this compound has been successfully isolated from Uvaria microcarpa, a plant belonging to the Annonaceae family. jipb.netjipb.net A study focused on the chemical constituents of the stems of Uvaria microcarpa led to the identification of five phenanthrene-l-carboxylic acid lactams and two aporphine alkaloids, one of which was this compound. jipb.netjipb.netresearchgate.net This was the first time these aporphine alkaloids were reported in this genus. jipb.netjipb.net

Table 1: Documented Botanical Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Houttuynia cordataSaururaceaeNot Specified researchgate.netinvivochem.comglpbio.com
Aristolochia cucurbitifoliaAristolochiaceaeRoot and Stem pharm.or.jp
Aristolochia chilensisAristolochiaceaeLeaves and Stems researchgate.netmedchemexpress.com
Saururus chinensisSaururaceaeWhole Plant researchgate.netresearchgate.net
Uvaria microcarpaAnnonaceaeStems jipb.netjipb.netresearchgate.net

Phytogeographical Considerations in Alkaloid Distribution

The distribution of aporphine alkaloids, including this compound, is influenced by the phytogeography of their source plants. These alkaloids are found in over 20 plant families, which are often concentrated in tropical and subtropical regions. asianpubs.org

The families from which this compound has been isolated demonstrate this pattern:

Annonaceae (Uvaria microcarpa): This family is widespread in tropical and subtropical areas. asianpubs.org

Aristolochiaceae (Aristolochia species): This genus thrives in diverse climates, ranging from tropical to temperate zones. pharm.or.jp The unique flora of Chile, for example, which is shaped by the Andes mountains, the Pacific Ocean, and the Atacama desert, is home to Aristolochia chilensis. researchgate.net

Saururaceae (Houttuynia cordata, Saururus chinensis): Saururus chinensis is endemic to several countries in Asia, including China, India, Japan, Korea, the Philippines, and Vietnam. wikipedia.org Houttuynia cordata is also widely distributed across Asia. researchgate.net

The specific chemical composition of a plant, including its alkaloid profile, can be influenced by its geographical location. researchgate.net This suggests that the concentration and presence of this compound may vary in a given species depending on the environmental and geographical conditions in which it grows. Aporphine alkaloids are a major group of isoquinoline (B145761) alkaloids, second only to benzylisoquinoline alkaloids in number, with hundreds of compounds identified from over 100 plant genera. asianpubs.orgwikipedia.org This wide distribution across numerous plant families underscores the importance of considering geographical and environmental factors in chemotaxonomic studies. asianpubs.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches

The synthesis of 4,5-dioxoaporphines like 4,5-dioxodehydroasimilobine is intrinsically linked to the methods developed for constructing the foundational aporphine (B1220529) framework.

The assembly of the tetracyclic aporphine core is a key challenge in the synthesis of this alkaloid class. mdpi.com The 1-benzyl-substituted tetrahydroisoquinoline is a fundamental precursor for the biomimetic synthesis of aporphine alkaloids. mdpi.com Various strategies have been devised to construct this essential scaffold, often involving intramolecular cyclization reactions to form the characteristic biphenyl (B1667301) system.

Key synthetic strategies include:

Palladium-Catalyzed Intramolecular Arylation: A prominent and effective method involves the intramolecular palladium-catalyzed direct arylation of a 1-benzyltetrahydroisoquinoline precursor. mdpi.comacs.org This approach has been highlighted as a breakthrough, enabling the direct synthesis of aporphines with diverse substitution patterns. mdpi.com A typical sequence begins with a Bischler–Napieralski reaction to form a dihydroisoquinoline, which is then reduced to a tetrahydroisoquinoline. After protection of the nitrogen, the palladium-catalyzed arylation forges the crucial C-C bond to complete the tetracyclic core. acs.org

Oxidative Biaryl Coupling: An alternative strategy circumvents the need for pre-functionalizing the aromatic rings for cross-coupling. This method employs an oxidative biaryl coupling of a tetrahydroisoquinoline intermediate, such as in the synthesis of (+)-glaucine, to establish the aporphine scaffold. acs.org

Pomeranz–Fritsch Cyclization: This classical method can be used to construct the tetrahydroisoquinoline core itself, which is then further elaborated into the aporphine system. acs.org

Photo-oxidation and Photocyclization: A specific route to 4,5-dioxoaporphines involves the controlled photo-oxidation of a lactam precursor to yield a benzylidene-dioxo intermediate, which then undergoes photocyclization to form the final dioxoaporphine structure. researchgate.net

Multi-component Reactions: Efficient and practical one-pot, multi-component reactions have been developed to streamline the synthesis of functionalized 1,2-dihydroisoquinolines, which serve as versatile intermediates for subsequent intramolecular phenol (B47542) ortho-arylation to afford aporphine analogs. mdpi.com

Table 1: Key Methodologies for Aporphine Skeleton Construction
MethodologyKey Reaction TypeDescriptionReference
Palladium-Catalyzed ArylationCross-CouplingIntramolecular cyclization of a 1-benzyltetrahydroisoquinoline via a Pd-catalyzed C-H activation/C-C bond formation. mdpi.comacs.org
Oxidative Biaryl CouplingOxidative CouplingIntramolecular coupling of phenolic groups on a tetrahydroisoquinoline precursor to form the biphenyl linkage. acs.org
Pomeranz–Fritsch CyclizationCyclizationA method for constructing the tetrahydroisoquinoline (THIQ) core, which is a key intermediate for the aporphine scaffold. acs.org
Photochemical SynthesisPhotochemistryInvolves photo-oxidation of a lactam followed by a photocyclization step to directly form the 4,5-dioxoaporphine system. researchgate.net
Radical CyclizationRadical ReactionCyclization of bromobenzylisoquinolines to give aporphines, which can be oxidized to 4,5-dioxoaporphines. researchgate.net

The synthesis of analogues and derivatives of aporphine alkaloids is crucial for investigating their biological activities. By using natural aporphines as lead compounds, researchers have synthesized series of derivatives through various chemical modifications. nih.gov For instance, the synthesis of N-methoxycepharadione B, an analogue of the related natural product artabotrine (a N-methoxylated 4,5-dioxoaporphine), has been reported. researchgate.net The development of aporphine–benzylpyridinium conjugates has also been explored to create new analogues with potential biological applications. acs.org These synthetic efforts allow for a systematic exploration of how different functional groups and structural features influence the compound's properties. nih.gov

Synthetic Challenges and Innovations in Dioxoaporphine Chemistry

The synthesis of dioxoaporphine alkaloids is not without its difficulties. A primary challenge lies in the construction of the sterically constrained and rigid tetracyclic aporphine core. mdpi.com The production of these highly functionalized molecules often requires multi-step sequences that can be hampered by low yields and the need for extensive purification to achieve the high purity required for biological testing. researchgate.netosti.gov

Innovations in this area have focused on improving efficiency and versatility. The development of palladium-catalyzed direct arylation reactions represents a significant advancement, providing a more direct and flexible route to the aporphine skeleton compared to classical methods. mdpi.com Furthermore, the design of one-pot, multi-component reactions showcases a move towards more streamlined and atom-economical syntheses. mdpi.com Another innovative approach provides a direct entry to the 4,5-dioxoaporphine system by reacting biphenyl acetamides with oxalyl chloride and a Lewis acid like stannyl (B1234572) chloride in a one-pot procedure. researchgate.net These advances are critical for overcoming the inherent challenges of synthesizing these complex natural products.

Chemical Modifications and Transformation Studies

Systematic chemical modification of the aporphine scaffold has been a fruitful strategy for creating new derivatives. nih.govlifeasible.com Studies on aporphines like crebanine (B1669604) and stephanine (B192439) have employed a range of chemical transformations to produce diverse analogues. nih.gov These methods, which could be applied to this compound, include:

Ring-Opening Reactions: The B-ring of the aporphine can be opened by breaking the N-C bond, allowing for the synthesis of phenanthrene-type compounds. nih.gov

Bromination: Halogen substituents can be introduced onto the aromatic rings to probe electronic and steric effects. nih.gov

Methylation and Acetylation: The hydroxyl and amine functionalities present on the aporphine skeleton can be readily modified through methylation or acetylation to alter properties like solubility and hydrogen-bonding capacity. nih.gov

Quaternization: The nitrogen atom can be quaternized, for example by N-methylation, to introduce a positive charge and create permanently cationic derivatives. nih.gov

Dehydrogenation: The creation of a double bond at the 6a-7 position can be achieved through dehydrogenation, leading to dehydroaporphine derivatives. nih.gov

These transformations provide a toolbox for chemists to fine-tune the structure of aporphine alkaloids, enabling the exploration of structure-activity relationships. nih.gov

Biosynthetic Pathways and Enzymology

Proposed Biosynthetic Routes for 4,5-Dioxodehydroasimilobine

The proposed biosynthetic pathway for this compound is anchored in the established routes of aporphine (B1220529) alkaloid synthesis. These alkaloids are generally derived from the central intermediate (S)-reticuline, which undergoes intramolecular oxidative coupling to form the characteristic aporphine core. acs.org However, variations in this pathway exist, particularly in different plant families.

The biosynthesis of BIAs, including aporphine alkaloids, commences with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This initial step is catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine. acs.orgfrontiersin.org A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the key branchpoint intermediate, (S)-reticuline. acs.org

In some plant species, such as those in the Annonaceae family where this compound has been identified, an alternative pathway involving (S)-N-methylcoclaurine as a precursor for aporphine alkaloids has been suggested. biocrick.com This highlights the metabolic diversity and flexibility within BIA biosynthesis across different plant lineages. researchgate.net

It has also been noted that 4,5-dioxoaporphines, including this compound, may serve as intermediates in the formation of aristolactams and aristolochic acids in certain plants. tafp.org.tw Some research also suggests that this compound could be an artifact derived from the non-enzymatic oxidation of other compounds, such as norcepharadione B, during extraction and purification processes. nih.gov

Table 1: Key Precursors in the Biosynthesis of Aporphine Alkaloids

Precursor Description Key Enzymes Involved
(S)-Norcoclaurine The initial product of the condensation of dopamine and 4-HPAA, marking the entry point into the BIA pathway. acs.orgfrontiersin.org Norcoclaurine synthase (NCS)
(S)-Coclaurine Formed by the O-methylation of (S)-norcoclaurine. acs.org Norcoclaurine 6-O-methyltransferase (6OMT)
(S)-N-Methylcoclaurine Resulting from the N-methylation of (S)-coclaurine. acs.org Coclaurine N-methyltransferase (CNMT)
(S)-Reticuline A central branchpoint intermediate in the biosynthesis of many BIAs, formed through hydroxylation and subsequent O-methylation of (S)-N-methylcoclaurine. acs.org N-methylcoclaurine 3′-hydroxylase (NMCH), 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

The formation of the aporphine skeleton from (S)-reticuline is a critical step catalyzed by cytochrome P450 monooxygenases. Specifically, the enzyme corytuberine (B190840) synthase (CTS), a member of the CYP80G2 subfamily, facilitates the intramolecular C-C phenol (B47542) coupling of (S)-reticuline to produce (S)-corytuberine. acs.orgfrontiersin.org

From (S)-corytuberine, further modifications such as N-methylation, demethylation, and oxidation are presumed to occur to generate the diverse array of aporphine alkaloids. frontiersin.org The conversion to the 4,5-dioxoaporphine structure of this compound would necessitate subsequent oxidation reactions. While the precise enzymes for these terminal steps have not been definitively identified, oxidoreductases are known to play a crucial role in the biosynthesis of complex alkaloids. acs.org

In some organisms, such as the sacred lotus (B1177795) (Nelumbo nucifera), a dedicated (R)-route to aporphine alkaloids from (R)-norcoclaurine exists, highlighting alternative stereospecific pathways. nih.govbiorxiv.org

Table 2: Key Enzymes in Aporphine Alkaloid Biosynthesis

Enzyme Abbreviation Function
Norcoclaurine synthase NCS Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. acs.orgfrontiersin.org
Norcoclaurine 6-O-methyltransferase 6OMT Methylates the 6-hydroxyl group of (S)-norcoclaurine. frontiersin.org
Coclaurine N-methyltransferase CNMT N-methylates (S)-coclaurine to yield (S)-N-methylcoclaurine. frontiersin.org
N-methylcoclaurine 3′-hydroxylase NMCH Hydroxylates (S)-N-methylcoclaurine at the 3' position. acs.orgfrontiersin.org
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase 4'OMT Methylates the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine. frontiersin.org
Corytuberine synthase CTS (CYP80G2) Catalyzes the intramolecular C-C coupling of (S)-reticuline to form the aporphine core. acs.orgfrontiersin.orgacs.org

Genetic and Transcriptomic Analysis of Biosynthetic Genes

Advances in genomics and transcriptomics have significantly contributed to the identification of genes involved in BIA biosynthesis. Digital gene expression (DGE) analysis and weighted gene co-expression network analysis (WGCNA) in plants like lotus have helped to pinpoint candidate genes encoding enzymes such as methyltransferases, oxidoreductases, and cytochrome P450s that are likely involved in aporphine alkaloid formation. nih.gov

Transcriptome analysis of various plant tissues has revealed that the expression levels of BIA biosynthetic genes can vary significantly, suggesting tight transcriptional regulation of the pathway. nih.govresearcher.life For instance, studies in Annona species have shown that the application of plant regulators like auxins can modulate the expression of these genes and consequently alter the alkaloid profile. mdpi.com

The investigation of cytochrome P450 gene families, particularly CYP80s, is crucial for understanding the diversification of aporphine alkaloid structures. acs.orgresearcher.life Transcriptome sequencing of plants rich in aporphine alkaloids has led to the identification of several candidate CYP80 genes that may be responsible for the specific oxidative reactions in the later stages of the biosynthetic pathway. researcher.life The evolutionary history of these biosynthetic genes indicates that gene duplication events have played a significant role in the diversification of BIA pathways in different plant lineages. researchgate.net

Biotechnological Approaches for Biosynthetic Pathway Elucidation and Manipulation

Biotechnological tools have become indispensable for elucidating and engineering BIA biosynthetic pathways. Heterologous expression of candidate genes in microbial systems like Saccharomyces cerevisiae (yeast) and bacteria allows for the functional characterization of enzymes and the reconstruction of parts of the biosynthetic pathway. nih.govbiorxiv.org

For example, by expressing plant-derived enzymes in yeast, researchers have been able to produce specific BIAs and elucidate the roles of individual enzymes. nih.govbiorxiv.org This approach has also been used to explore the substrate specificity of enzymes and to create artificial pathways for the synthesis of novel or rare alkaloids. nih.govresearchgate.net

Metabolic engineering strategies are being developed to increase the production of valuable alkaloids in plants or microbial hosts. This includes overexpressing key biosynthetic genes, silencing competing pathways, and optimizing culture conditions. researchgate.net The elucidation of the complete biosynthetic pathway for compounds like this compound will pave the way for their sustainable production through these biotechnological platforms.

Biological Activities and Mechanistic Investigations

Cellular and Molecular Activity Profiling

Studies have explored the compound's effects at the cellular level, providing insights into its cytotoxic, antiplatelet, antioxidant, and anti-inflammatory potential.

Cytotoxicity in Cancer Cell Lines (e.g., P-388, HeLa, A549, KB, PC-3)

The cytotoxic potential of 4,5-Dioxodehydroasimilobine has been noted in scientific literature. One study determined the cytotoxicity of the compound in fresh mice spleen cells. researchgate.net However, detailed research findings regarding its specific cytotoxic activity, such as IC₅₀ or ED₅₀ values, against common human cancer cell lines including P-388 (murine lymphocytic leukemia), HeLa (human cervical cancer), A549 (human lung carcinoma), KB (human nasopharyngeal carcinoma), and PC-3 (human prostate cancer) are not extensively detailed in the available research. researchgate.netmdpi.com While related aporphine (B1220529) alkaloids have shown activity against these cell lines, specific data for this compound remains limited. researchgate.net

Antiplatelet Aggregation Activity

This compound has demonstrated significant inhibitory effects on platelet aggregation. researchgate.net In a study evaluating alkaloids from Houttuynia cordata, the compound was tested for its ability to prevent the clumping of platelets induced by adenosine (B11128) diphosphate (B83284) (ADP) and thrombin. researchgate.net The results indicated that this compound was one of the active constituents, showing significant inhibitory activity against platelet aggregation induced by both agents. researchgate.net Uncontrolled platelet aggregation can contribute to the formation of blood clots, which are implicated in cardiovascular diseases. nih.gov

The table below summarizes the antiplatelet aggregation activities of this compound and other alkaloids isolated in the same study. researchgate.net

CompoundInhibition of ADP-induced AggregationInhibition of Thrombin-induced Aggregation
Norcepharadione BYesYes
This compound Yes Yes
Aristololactam (B190612) B IIYesNo
Aristololactam A IIYesNo
SauristolactamYesNo
Piperolactam AYesYes
Aristololactam F IIYesNo

Antioxidant Properties

Antioxidants are molecules that can slow or prevent the oxidation of other molecules, a process that generates free radicals and can lead to cellular damage. uj.edu.plresearchgate.net These properties are often associated with phenolic compounds and flavonoids due to their chemical structure. uj.edu.plresearchgate.net While this compound is an alkaloid derived from plant sources known to contain various antioxidant compounds, specific studies detailing its intrinsic antioxidant or radical-scavenging capacity are not prominently featured in the reviewed literature. researchgate.netmedchemexpress.com

Anti-inflammatory Effects and Related Modulations

The compound has been investigated for its anti-inflammatory activity. medchemexpress.com Inflammation is a biological response that can be mediated by signaling molecules like nitric oxide (NO). nih.gov While NO is crucial for normal physiological functions, its overproduction is associated with pro-inflammatory states. nih.govmdpi.com The anti-inflammatory effect of this compound was assessed in mouse macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a substance used to induce an inflammatory response. medchemexpress.com The study found that the compound reduced the production of NO in these cells, with an IC₅₀ value greater than 10 μM. medchemexpress.com This suggests a modulatory effect on inflammatory pathways involving nitric oxide. medchemexpress.com

Enzyme Inhibition Studies (e.g., nitric oxide production, glucose consumption/uptake)

The modulation of biological processes by a compound often involves the inhibition of specific enzymes. nih.gov Nitric oxide synthases (NOS) are the enzymes responsible for producing NO from the amino acid L-arginine. mdpi.com The previously mentioned reduction in LPS-induced NO production by this compound in RAW 264.7 macrophage cells indicates an inhibitory effect on this pathway, likely involving the inducible form of nitric oxide synthase (iNOS). medchemexpress.commdpi.com

There is a known interplay between nitric oxide signaling and cellular metabolism, including glucose uptake. nih.govnih.gov Studies have shown that inhibiting NOS can, in some contexts, reduce glucose uptake. nih.gov However, there is no specific research available that directly investigates the effect of this compound on glucose consumption or uptake in cells.

Receptor Binding and Ligand Interaction Studies (if applicable)

The biological activity of a compound is often initiated by its binding to a specific cellular receptor, acting as a ligand. plos.orgresearchgate.net This interaction can trigger a cascade of intracellular signals. frontiersin.org The binding process is highly specific, depending on the complementary shapes and chemical properties of the ligand and the receptor's binding site. researchgate.netnih.gov Despite the documented biological activities of this compound, specific studies identifying its binding targets or detailing its interaction with any particular receptors have not been found in the reviewed scientific literature. biorxiv.org

Structure Activity Relationship Sar and Computational Studies

Qualitative Structure-Activity Relationships

Qualitative SAR examines how specific changes in a molecule's structure, such as the addition, removal, or modification of functional groups, affect its biological activity in a non-quantitative manner. For the broader class of aporphine (B1220529) alkaloids, several key SAR insights have been established.

Key Structural Features Influencing Activity in Aporphine Alkaloids:

Substitution Patterns: The position and nature of substituents (like hydroxyl or methoxy (B1213986) groups) on the aromatic rings (A and D rings) are critical. researchgate.netnih.gov For instance, in a study of aporphines targeting a serotonin (B10506) receptor, the most potent compounds featured a 1,2,9,10-substituted pattern. nih.gov

Stereochemistry: The spatial arrangement of atoms, or stereochemistry, at certain positions can be crucial. However, studies on some aporphines have shown that both left-handed (L- or S-) and right-handed (D- or R-) configurations can be potent, suggesting that for some targets, this feature is less critical. nih.govsemanticscholar.org

Core Structure Modifications: Changes to the core aporphine skeleton, such as the saturation of certain bonds, can dramatically impact activity. For example, the dehydrogenation of the C-6a/C-7 bond in glaucine (B1671577) and nuciferine (B1677029) led to a significant loss of activity against a specific serotonin receptor. researchgate.netnih.gov In the case of 4,5-Dioxodehydroasimilobine, the presence of the 4,5-dioxo groups represents a significant modification to the typical aporphine core, which would be expected to profoundly influence its interactions with biological targets. acs.org

While no specific qualitative SAR studies for this compound were found, research on related compounds like 4,5-didehydroguadiscine has been conducted to probe melanogenesis-inhibitory activity. dntb.gov.ua Such studies on analogous structures provide a foundational blueprint for predicting which modifications to this compound might enhance or diminish its biological effects.

Pharmacophore Elucidation and Optimization

A pharmacophore is a three-dimensional arrangement of electronic and steric features that are essential for a molecule to interact with a specific biological target. diva-portal.org Identifying this "active" conformation allows chemists to design structurally diverse molecules that retain the necessary features for biological activity. semanticscholar.org

Pharmacophore models for aporphine alkaloids have been developed to understand their binding to various receptors. diva-portal.org For instance, a study aimed at developing acetylcholinesterase inhibitors used pharmacophore modeling to build binding models for both protoberberine and aporphine alkaloids. diva-portal.org This process typically involves:

Identifying a set of active molecules.

Generating multiple possible 3D conformations for each molecule.

Aligning the conformations to find common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

Building a consensus model that represents the key features required for activity.

This model can then be used to screen large virtual libraries for new compounds that fit the pharmacophore, a process known as virtual screening. acs.org

Rational Design of Analogues based on SAR Data

Rational drug design utilizes the knowledge gained from SAR, QSAR, and computational studies to purposefully create new molecules with improved properties, such as enhanced potency or reduced side effects. nih.govmdpi.com

For the aporphine alkaloid class, rational design strategies have been successfully applied. Key approaches include:

Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve activity or pharmacokinetics.

Structural Hybridization: Conjugating the aporphine scaffold with another pharmacologically active moiety. A notable example is the creation of aporphine–benzylpyridinium hybrids to enhance acetylcholinesterase inhibition by targeting a dual-binding site on the enzyme. acs.org

Targeted Substitution: Based on SAR and docking models that show which positions are sensitive to modification, new groups can be added. For oxoisoaporphine derivatives, it has been suggested that adding electron-donating groups at positions C4, C5, and C6 could enhance π-π stacking interactions, a key binding force. mdpi.com

Given that this compound is a naturally occurring alkaloid found in plants like Houttuynia cordata, it serves as a starting point. mdpi.cominvivochem.com By applying the principles of rational design, researchers could synthesize analogues with modified substitution patterns on the aromatic rings or alterations to the N-methyl group to explore and optimize its potential therapeutic activities.

Analytical Methodologies for Isolation, Elucidation, and Quantification

Extraction and Isolation Techniques

The initial steps in studying 4,5-Dioxodehydroasimilobine involve its extraction from a plant matrix and subsequent purification to isolate it from other co-occurring phytochemicals.

Solvent extraction is a foundational technique used to separate compounds based on their differential solubility in two immiscible liquids. For alkaloids like this compound, this process typically involves using organic solvents to extract the compound from the dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target molecule.

In the case of this compound isolated from the stems of Uvaria kweichowensis, a solvent extraction method was employed to create a crude extract containing a mixture of amides and alkaloids. researchgate.netbiocrick.com The compound has demonstrated solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone, which informs the selection of appropriate solvent systems for extraction and subsequent chromatographic steps. biocrick.com The process can be further refined by liquid-liquid partitioning, where the pH of an aqueous phase is adjusted to exploit the basic nature of the alkaloid, allowing it to move between the aqueous and an immiscible organic layer, thereby separating it from neutral or acidic compounds.

Following initial extraction, chromatographic techniques are indispensable for purifying this compound to a high degree.

Silica (B1680970) Gel Chromatography: This is a form of normal-phase adsorption chromatography. The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (mobile phase) is passed through it. Compounds separate based on their polarity, with more polar compounds adsorbing more strongly to the polar silica gel and eluting later. This method was a key step in the purification of this compound from Uvaria kweichowensis. researchgate.netbiocrick.com

Sephadex LH-20 Chromatography: This technique utilizes a modified dextran (B179266) gel that allows for separation based on a combination of molecular size (size-exclusion) and polarity (adsorption). It is particularly effective for separating alkaloids and other natural products. The use of Sephadex LH-20 was explicitly reported in the repeated chromatographic steps that led to the isolation of pure this compound. researchgate.netbiocrick.com

High-Performance Liquid Chromatography (HPLC): While not specified in the original isolation report for this particular compound, HPLC is a modern, high-resolution technique widely used for the purification of aporphine (B1220529) alkaloids. It offers superior separation efficiency, speed, and sensitivity compared to traditional column chromatography. Both normal-phase and reversed-phase (using columns like C18) HPLC can be applied for the fine purification of alkaloids.

Spectroscopic and Spectrometric Characterization

Once the compound is isolated in pure form, its chemical structure is determined using a suite of spectroscopic and spectrometric methods.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound by providing information about the chemical environment of individual atoms. The structure of this compound was identified on the basis of spectral analyses including ¹H NMR and ¹³C NMR. researchgate.netbiocrick.com

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the aromatic and methoxy (B1213986) protons are characteristic of the aporphine scaffold.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the carbon skeleton. The chemical shifts of the carbonyl carbons (C-4 and C-5) would be particularly distinct and downfield, confirming the dioxo functionality.

While the primary literature confirms the use of NMR, the specific spectral data is not widely available in public databases. The following tables represent the expected chemical shift ranges for the key functional groups within the this compound structure based on established principles of NMR spectroscopy.

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Ar-H) 7.0 - 9.0 Singlet, Doublet, etc.
Methoxy Protons (-OCH₃) 3.8 - 4.2 Singlet

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O) 160 - 185
Aromatic Carbons (Ar-C) 110 - 160

Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be used to determine the spatial proximity of protons, further confirming the structure, while Circular Dichroism (CD) could be used to investigate the molecule's stereochemistry.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): This technique was used in the original structural elucidation of this compound. researchgate.netbiocrick.com In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern serves as a molecular fingerprint that helps in identifying the structure.

Interactive Table: Expected Mass Spectrometry Data for this compound

Ion Type Description Expected m/z Value
Molecular Ion [M]⁺ The intact molecule minus one electron. ~293.06

UPLC-DAD-QTOF-MS: This is a modern, hyphenated technique combining the high separation power of Ultra-Performance Liquid Chromatography (UPLC) with a Diode Array Detector (for UV-Vis spectra) and a Quadrupole Time-of-Flight (QTOF) mass spectrometer. QTOF-MS provides highly accurate mass measurements, enabling the determination of the elemental formula and offering detailed structural information through tandem MS (MS/MS) experiments. This method is highly effective for the systematic identification of alkaloids in complex plant extracts.

Advanced Separation and Detection Techniques

Modern analytical chemistry offers powerful tools for the rapid and sensitive analysis of alkaloids like this compound, often directly from crude extracts. Hyphenated techniques, which couple a separation method with a detection method, are particularly valuable.

Techniques such as UHPLC-Q-Exactive Orbitrap/MS represent the state-of-the-art for natural product analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) allows for extremely fast and efficient separations. The Q-Exactive Orbitrap mass spectrometer provides very high resolution and mass accuracy, which is crucial for distinguishing between compounds with similar masses and for confirming elemental compositions. This method, combined with parallel reaction monitoring (PRM), allows for both the discovery of new compounds and the sensitive quantification of known ones in complex mixtures, making it an ideal tool for further studies on the distribution and metabolism of this compound in its natural sources.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV-Vis)

A sensitive and accurate method for the separation and quantification of aporphine alkaloids, including compounds structurally related to this compound, has been developed using High-Performance Liquid Chromatography coupled with UV-Vis and Mass Spectrometry (MS) detectors. nih.govresearchgate.net The chromatographic conditions are optimized to achieve good separation of the alkaloids present in a sample.

A typical HPLC method for the analysis of aporphine alkaloids employs a reverse-phase C18 column. nih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724). nih.govresearchgate.net For example, a mobile phase system could be a mixture of water containing 10 mM ammonium (B1175870) acetate adjusted to pH 3 with acetic acid (solvent A) and acetonitrile (solvent B). A gradient elution allows for the effective separation of compounds with different polarities within a reasonable timeframe. nih.govresearchgate.net

UV-Vis detection is commonly used for the quantification of aporphine alkaloids. The detection wavelength is selected based on the maximum absorbance of the target compounds. For many aporphine alkaloids, a detection wavelength in the range of 280-310 nm is suitable. researchgate.net The specificity of the method can be enhanced by coupling the HPLC system to a mass spectrometer, which provides structural information and confirms the identity of the separated compounds. nih.govresearchgate.net

ParameterCondition
Stationary PhaseRP-select B (5 µm)
Mobile PhaseA: Water with 10 mM ammonium acetate (pH 3 with acetic acid) B: Acetonitrile
Gradient0 to 40% B
Flow Rate0.7 mL/min
DetectionUV at 307 nm

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for the analysis of complex mixtures of natural products. nih.gov UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which results in higher separation efficiency. nih.gov

A UPLC method coupled with high-resolution mass spectrometry (such as Q-Exactive Orbitrap MS) has been successfully applied for the rapid and reliable identification of aporphine alkaloids in plant extracts. nih.gov This approach allows for the characterization of a large number of compounds in a single run based on their retention times and mass fragmentation patterns. nih.gov

For the analysis of aporphine alkaloids, a C18 column is also commonly used in UPLC systems. nih.gov The mobile phase typically consists of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile, run in a gradient mode. The high-resolution mass spectrometer provides accurate mass measurements, which aids in the confident identification of the compounds. nih.gov

ParameterCondition
Stationary PhaseThermo Scientific Hypersil GOLD™ aQ C18 column (100 mm × 2.1 mm, 1.9 μm)
Mobile PhaseA: Aqueous formic acid B: Acetonitrile
DetectionQ-Exactive-Orbitrap/mass spectrometry

Method Validation and Robustness for Research Applications

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. For research applications involving the quantification of this compound, a developed HPLC or UPLC method should be validated according to established guidelines. Key validation parameters include linearity, sensitivity (limit of detection and limit of quantification), accuracy, and precision. ucl.ac.bemdpi.com

Linearity is assessed by analyzing a series of standard solutions at different concentrations and plotting the detector response against the concentration. The correlation coefficient (r²) of the calibration curve should be close to 1, indicating a linear relationship. mdpi.com

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.com For the analysis of aporphine alkaloids, the LOD and LOQ are typically in the low µg/mL range. nih.gov For instance, in a validated HPLC method for the aporphine alkaloid cassythine, the LOD and LOQ were found to be 13 µg/mL and 20 µg/mL, respectively. nih.gov

Accuracy is the closeness of the measured value to the true value and is often evaluated through recovery studies. mdpi.com This involves spiking a blank matrix with a known amount of the analyte and calculating the percentage of the analyte that is recovered.

Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). mdpi.com It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. For an HPLC method, these parameters could include the pH of the mobile phase, the percentage of the organic solvent, the column temperature, and the flow rate. The robustness is evaluated by making small changes to these parameters and observing the effect on the analytical results, such as retention time, peak area, and resolution.

Validation ParameterTypical Acceptance Criteria for Aporphine Alkaloid Analysis
Linearity (r²)≥ 0.998
Limit of Detection (LOD)Compound-specific, typically in the low µg/mL range
Limit of Quantification (LOQ)Compound-specific, typically in the low to mid µg/mL range
Accuracy (Recovery)95 - 105%
Precision (RSD)< 2%

Research Perspectives and Future Trajectories

Challenges in Research and Development of Aporphine (B1220529) Alkaloids

The advancement of aporphine alkaloids, including 4,5-Dioxodehydroasimilobine, from discovery to potential application is met with several significant hurdles. A primary challenge lies in their extraction and isolation from natural sources. researchgate.net These compounds are often present in low concentrations within complex mixtures in plants, making their purification a difficult process. nih.gov Furthermore, aporphine alkaloids can be sensitive to light and heat, which presents considerable challenges during the extraction procedures. nih.gov

Another significant obstacle is the complexity of their chemical synthesis. While total synthesis is crucial for producing larger quantities for extensive biological evaluation and for creating novel analogs, the intricate tetracyclic core structure of aporphines makes these syntheses demanding. nih.gov For instance, achieving the correct stereochemistry is often a complex task, as most aporphine alkaloids are chiral. wikipedia.org

Furthermore, establishing a clear structure-activity relationship (SAR) is often complicated by the sheer diversity of aporphine alkaloid structures. researchgate.net Understanding how the specific placement of functional groups on the aporphine core influences biological activity is essential for designing more potent and selective compounds, yet this remains an area of active and complex investigation. nih.gov

Potential for Discovery of Novel Bioactive Analogs

Despite the challenges, the potential for discovering novel bioactive analogs of aporphine alkaloids is a significant driver of ongoing research. The aporphine scaffold is a versatile template for chemical modification, offering numerous possibilities for creating derivatives with enhanced or entirely new biological activities. nih.gov Researchers are actively synthesizing new analogs by modifying the functional groups at various positions on the aporphine core. researchgate.net

The discovery of new proaporphine alkaloids, which are biosynthetic precursors to aporphines, also presents opportunities for identifying novel bioactive compounds. researcher.life The structural modification of known aporphines has led to the development of new molecules with potential therapeutic applications, such as acting on serotonin (B10506) receptors to address neuropsychiatric conditions. nih.gov The creation of hybrid molecules, combining the aporphine scaffold with other pharmacophores, is another promising avenue for discovering compounds with unique activities.

For example, research into analogs of other aporphines has yielded compounds with significant antiplatelet and antioxidant activities. nih.gov The systematic exploration of structural modifications, such as altering alkoxy groups or adding acyl functionalities, continues to be a fruitful strategy for generating libraries of new compounds for biological screening. nih.gov

Integration of Omics Technologies in Natural Product Research

The field of natural product research is being revolutionized by the integration of "omics" technologies, which include genomics, transcriptomics, proteomics, and metabolomics. ijpsr.comnih.gov These high-throughput approaches are invaluable for accelerating the discovery and characterization of aporphine alkaloids like this compound.

Genomics and transcriptomics can help identify the biosynthetic gene clusters responsible for producing aporphine alkaloids in plants. maxapress.com This information is crucial for understanding how these complex molecules are made in nature and opens the door to metabolic engineering approaches for increasing their production. frontiersin.org By analyzing the complete set of genes and their expression patterns, researchers can pinpoint the enzymes involved in the biosynthetic pathways. maxapress.com

Metabolomics, the large-scale study of small molecules within cells and organisms, allows for the rapid profiling of the chemical constituents of a plant, facilitating the identification of new and known aporphine alkaloids. rsc.orgacs.org When combined with other omics data, metabolomics can help link specific compounds to their genetic origins and biological functions. rsc.org This integrated approach, often referred to as multi-omics, provides a more holistic understanding of the role of these natural products in their biological context and enhances the efficiency of discovering new bioactive compounds. nih.govfrontiersin.org

Role in Advancing Fundamental Understanding of Natural Product Chemistry

The study of aporphine alkaloids, including compounds like this compound, plays a crucial role in advancing the fundamental principles of natural product chemistry. These molecules provide fascinating examples of the chemical diversity that can be generated from a common biosynthetic origin. wikipedia.org The investigation into their biosynthesis, from benzylisoquinoline precursors through oxidative coupling, has provided deep insights into the enzymatic machinery that nature employs to construct complex molecular architectures. nih.gov

Aporphine alkaloids serve as important subjects for the development of new synthetic methodologies. The challenge of constructing their fused tetracyclic core has spurred innovation in areas such as photocatalytic oxidative phenol (B47542) coupling. nih.gov These synthetic advancements are not only applicable to aporphines but can also be adapted for the synthesis of other classes of natural products.

Furthermore, the wide range of biological activities exhibited by aporphine alkaloids, from anti-inflammatory and anticancer to effects on the central nervous system, makes them valuable tools for chemical biology. nih.govnih.gov Studying how these molecules interact with their biological targets helps to elucidate complex biological processes and can provide the basis for the development of new therapeutic agents. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.